molecular formula C17H32N2O2 B12929912 1,3-Diheptanoylimidazolidine CAS No. 32634-08-5

1,3-Diheptanoylimidazolidine

Cat. No.: B12929912
CAS No.: 32634-08-5
M. Wt: 296.4 g/mol
InChI Key: GQEISDAPGSLHRQ-UHFFFAOYSA-N
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Description

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is a chemical compound that features an imidazolidine ring bonded to two heptanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) can be synthesized through a multi-step process involving the condensation of ethylenediamine with heptanal, followed by cyclization and subsequent oxidation. The reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Imidazolidine-1,3-diyl)bis(nonan-1-one)
  • 1,1’-(Imidazolidine-1,3-diyl)bis(methyl-ene)bis(1H-benzotriazole)

Uniqueness

1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is unique due to its specific combination of an imidazolidine ring with heptanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

32634-08-5

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-(3-heptanoylimidazolidin-1-yl)heptan-1-one

InChI

InChI=1S/C17H32N2O2/c1-3-5-7-9-11-16(20)18-13-14-19(15-18)17(21)12-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

GQEISDAPGSLHRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N1CCN(C1)C(=O)CCCCCC

Origin of Product

United States

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